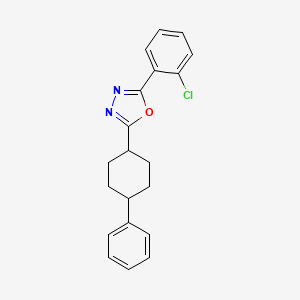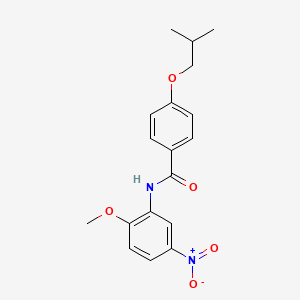
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a member of the oxadiazole family and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, the compound has been evaluated for its antibacterial, antifungal, and anticancer activities. In addition, the compound has shown potential as a neuroprotective agent in the treatment of Alzheimer's disease and as an anti-inflammatory agent in the treatment of rheumatoid arthritis. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components. The compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, and it has also been shown to modulate the activity of certain ion channels in the brain. In addition, the compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is its broad range of potential applications in various fields. The compound is also relatively easy to synthesize using commercially available reagents. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the further exploration of the compound's potential applications in the field of medicinal chemistry, particularly its potential as a neuroprotective agent and anti-inflammatory agent. Finally, there is also potential for the compound to be used as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and other fields.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole involves the reaction of 2-amino-5-chlorobenzophenone and 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained by recrystallization from ethanol. Other methods of synthesis, such as the reaction of 2-chlorobenzoyl chloride and 4-phenylcyclohexanone with hydrazine hydrate, have also been reported.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-18-9-5-4-8-17(18)20-23-22-19(24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBKQMKCOVHZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide](/img/structure/B5708758.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)

![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)
![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)


![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)